molecular formula C21H22ClN3O B2881866 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole CAS No. 1252912-11-0

5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole

Cat. No. B2881866
CAS RN: 1252912-11-0
M. Wt: 367.88
InChI Key: VQUFZRUITFHKIK-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole” is a complex organic molecule that contains an indole ring, a piperazine ring, and a 2,5-dimethylphenyl group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperazine is a six-membered ring containing two nitrogen atoms. The 2,5-dimethylphenyl group is a benzene ring with two methyl groups attached at the 2nd and 5th positions.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the indole ring might be formed using a Fischer indole synthesis or some other method. The piperazine ring could potentially be introduced using a reaction like the Buchwald-Hartwig amination . The 2,5-dimethylphenyl group could be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and phenyl rings are aromatic and planar, while the piperazine ring is aliphatic and may adopt a chair or boat conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the indole ring is nucleophilic at the C3 position and can undergo electrophilic substitution . The piperazine ring can act as a bidentate ligand and form complexes with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be solid at room temperature, and its solubility would depend on the specific substituents present .

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . The compound “5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole” could potentially be used in the synthesis of these derivatives. These molecules play a crucial role in cell biology .

Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Given its structure, “5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole” could potentially be used in this field.

Non-linear Optical Crystal

The compound has been proven to have an exo-isomer structure by XRD-single-crystal analysis . This property makes it a potential candidate for use in non-linear optical (NLO) crystal theoretical-analysis .

Enzyme Inhibitors

Compounds similar to “5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole” have been used as enzyme inhibitors . They could potentially inhibit tyrosinase enzyme, which contributes to the neurodegeneration associated with Parkinson’s disease .

Donor-Acceptor-Donor Compound

The compound has been characterized as a novel π-bridge (D–A–D) donor–acceptor–donor compound . This property could make it useful in various fields, including materials science and electronics .

Pharmaceutical Applications

Compounds similar to “5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole” have been used in the pharmaceutical industry for their biological activity . They have been used as anticancer, anti-inflammatory, antioxidant, antibacterial, anti-convulsing, antifungal, antihypnotics, and antiangiogenic agents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-14-3-4-15(2)20(11-14)24-7-9-25(10-8-24)21(26)19-13-16-12-17(22)5-6-18(16)23-19/h3-6,11-13,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUFZRUITFHKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole

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